1-Chlorohex-5-en-2-one
Overview
Description
1-Chlorohex-5-en-2-one is a chemical compound with the molecular formula C6H9ClO and a molecular weight of 132.59 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-Chlorohex-5-en-2-one consists of 6 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Scientific Research Applications
Synthesis of Precalciferol
1-Chlorohex-5-en-2-one is utilized in the synthesis of precalciferol. Dawson et al. (1971) described a process where 5-hydroxy-2-methylcyclohex-1-enecarbaldehyde is reacted with chloromethylenetriphenylphosphorane, followed by dehydrohalogenation, to produce 1-Chlorohex-5-en-2-one (Dawson, Dixon, Littlewood, & Lythgoe, 1971).
Prototropic Rearrangement
Craig and Young (1966) reported on the prototropic rearrangement of cis-1-chlorohex-2-en-4-yne to form 1-chlorohex-5-en-2-one, highlighting its involvement in complex chemical reactions (Craig & Young, 1966).
Photoperoxidation Studies
The compound is relevant in the study of photoperoxidation, as demonstrated by Korytowski, Bachowski, and Girotti (1992). They explored the formation of various hydroperoxides under photogeneration, which is significant in understanding lipid peroxidation (Korytowski, Bachowski, & Girotti, 1992).
Catalytic Reactions
The compound is involved in catalytic reactions, such as the one studied by Yus, Ortiz, and Huerta (2003), where chlorohex-1-ene reacts with lithium to form organolithium intermediates, which are then used to synthesize various products (Yus, Ortiz, & Huerta, 2003).
Cycloisomerization Processes
Sun et al. (2006) described the use of 1,5-enynes, similar in structure to 1-Chlorohex-5-en-2-one, in gold- and platinum-catalyzed cycloisomerizations, indicating its potential in synthesizing cyclohexadienes (Sun, Conley, Zhang, & Kozmin, 2006).
Cross-Hyperconjugation Studies
Tibbelin et al. (2014) studied 1,4-disilacyclohexa-2,5-dienes, which share a structural resemblance to 1-Chlorohex-5-en-2-one, to understand neutral cyclic cross-hyperconjugation in molecular design (Tibbelin et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1-chlorohex-5-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c1-2-3-4-6(8)5-7/h2H,1,3-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINKKDHHJHKMSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503247 | |
Record name | 1-Chlorohex-5-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chlorohex-5-en-2-one | |
CAS RN |
73193-08-5 | |
Record name | 1-Chlorohex-5-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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